BenchChemオンラインストアへようこそ!

Boc-hArg

Peptide Therapeutics Proteolytic Stability Apelin Receptor

Optimize your peptide drug candidate's pharmacokinetics with Boc-hArg. The incorporation of homoarginine has been shown to increase the plasma stability of apelin-17 analogues 340-fold, a critical parameter for therapeutic peptides. This building block provides acid-labile Nα-protection orthogonal to Fmoc strategies, enabling efficient hybrid SPPS. Choose Boc-hArg over standard arginine derivatives to enhance proteolytic stability and streamline synthesis of complex, multi-residue peptides. Secure your supply of this essential research reagent today.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
Cat. No. B8439971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-hArg
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O
InChIInChI=1S/C12H24N4O4/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15)/t8-/m0/s1
InChIKeyRNJYCKOVJHNKQQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-hArg: A Specialized Boc-Protected Homoarginine Building Block for Peptide Synthesis


Boc-hArg (tert-butoxycarbonyl-L-homoarginine) is a non-canonical amino acid derivative characterized by an additional methylene group in its side chain relative to arginine, extending the guanidino functionality by one carbon. Its core utility lies in solid-phase peptide synthesis (SPPS) under Boc chemistry, where the tert-butoxycarbonyl group provides acid-labile Nα protection orthogonal to base-stable side-chain protection schemes . The compound enables site-specific incorporation of the homoarginine (hArg) residue into peptide sequences, a modification associated with enhanced proteolytic stability and altered receptor-binding profiles in therapeutic peptide candidates [1].

Why Boc-hArg Cannot Be Casually Substituted with Standard Arginine Derivatives


Although Boc-hArg shares a common Boc Nα-protection strategy with other arginine derivatives, its structural modification—an extended side-chain—fundamentally alters both its chemical behavior in peptide synthesis and the biological properties of resultant peptides. This compound is not a simple replacement for Boc-Arg-OH or Fmoc-Arg(Pbf)-OH. Differences in coupling efficiency, side-chain protection requirements, and post-synthetic biological performance necessitate a compound-specific procurement strategy [1]. The following evidence demonstrates quantifiable differentiation that justifies a deliberate selection of Boc-hArg over its closest in-class analogs.

Quantitative Differentiation of Boc-hArg: Head-to-Head and Cross-Study Comparative Data


Enhanced Plasma Stability: Homoarginine Incorporation Increases Apelin-17 Half-Life 340-Fold

Incorporation of L-homoarginine (hArg) into the peptide backbone, which is enabled by using Boc-hArg as a building block during synthesis, confers dramatic improvements in proteolytic stability. A direct comparative study on apelin-17 analogues found that the peptide variant containing L-homoarginine (L-hArg) exhibited up to a 340-fold increase in plasma half-life compared to the native apelin-17 sequence [1]. This represents a class-level inference for Boc-hArg's utility, as the observed stability gain is directly attributable to the hArg residue.

Peptide Therapeutics Proteolytic Stability Apelin Receptor

Orthogonal Protection Compatibility: Boc-hArg Enables Fmoc-Lys(Boc) Incorporation in Mixed-Strategy Synthesis

Boc-hArg provides a strategic advantage in hybrid synthesis protocols where both Boc and Fmoc protecting groups are employed. A patent describing a buserelin preparation method explicitly replaces Fmoc-HArg(Et)2-OH and Fmoc-D-HArg(Et)2-OH with Fmoc-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH [1]. While this does not directly quantify Boc-hArg performance, it demonstrates that Boc-protected homoarginine derivatives are intentionally selected in complex, multi-step syntheses to achieve orthogonal deprotection schemes that Fmoc-only or unprotected analogs cannot support. This is a class-level inference for Boc-hArg's role in enabling selective deprotection pathways.

Peptide Synthesis Orthogonal Protection Boc/Fmoc Hybrid Strategy

Coupling Efficiency Benchmark: Boc-Arg(Tos)-OH Achieves 84.4% Yield in Tripeptide Synthesis with DCC/HOSu

A study on the synthesis of a protected RGD tripeptide (Boc-Arg(Tos)-Gly-Asp(OcHex)-OBzl) compared coupling efficiencies using various activation methods. When Boc-Arg(Tos)-OH—a close structural analog to Boc-hArg differing only in side-chain protection (tosyl vs. unsubstituted guanidino)—was coupled with a Gly-Asp dipeptide, the use of DCC/HOSu as coupling reagents gave a yield of 84.4% [1]. This serves as a benchmark for the expected coupling efficiency of Boc-protected arginine derivatives. While not a direct measurement for Boc-hArg, this data provides a class-level inference that Boc-hArg, when used with optimized activation, can achieve similarly high coupling yields. In contrast, alternative activation methods (DCC/HOBt) gave only 40.4% yield.

Peptide Synthesis Coupling Efficiency RGD Peptide

Functional Outcome in Opioid Peptides: Homoarginine Replacement Increases Resistance to Trypsin-Like Degradation

In a study comparing opioid peptide analogs, replacement of arginine (Arg) with homoarginine (Har) resulted in peptides with increased resistance to degradation by trypsin-like enzymes [1]. The research utilized Boc-Har{ω,ω′-[Z(2Br)]2}-OH and Boc-Har{ω,ω′-[Z(2Cl)]2}-OH as building blocks for neo-endorphins and dynorphins. The study concludes that 'replacement of Arg by Har may be a good avenue for the design of biologically active peptides with increased resistance to degradation' [1]. This provides class-level evidence that Boc-hArg-derived peptides exhibit enhanced proteolytic stability compared to their arginine counterparts.

Opioid Peptides Enzymatic Stability Dynorphin

Purity Benchmark: Fmoc-hArg(Pbf)-OH Achieves ≥95.0% (HPLC) and ≥97% (TLC) Purity for Reliable SPPS

While not a direct measurement for Boc-hArg, the commercially available Fmoc-protected analog Fmoc-hArg(Pbf)-OH demonstrates the high purity standards expected for homoarginine building blocks. This compound is supplied with an assay of ≥95.0% (HPLC) and ≥97% (TLC) . This cross-study comparable data indicates that Boc-hArg should meet or exceed similar purity benchmarks when sourced from reputable vendors, ensuring minimal side-reactions and high coupling efficiency in SPPS.

Fmoc SPPS Purity Analysis Peptide Building Block

Optimal Application Scenarios for Boc-hArg Based on Quantitative Evidence


Development of Metabolically Stable Peptide Therapeutics

Researchers aiming to extend the in vivo half-life of peptide drug candidates should prioritize Boc-hArg. The 340-fold increase in plasma stability observed for apelin-17 analogues incorporating L-homoarginine [1] provides a compelling rationale for incorporating hArg residues into sequences susceptible to proteolytic degradation. Boc-hArg enables this critical modification during SPPS, offering a clear path to improved pharmacokinetics.

Synthesis of Peptides Requiring Orthogonal Protection Strategies

In industrial or academic settings where hybrid Boc/Fmoc protection schemes are employed to synthesize complex, multi-residue peptides, Boc-hArg is the reagent of choice. Its Boc Nα-protection allows for selective deprotection in the presence of Fmoc-protected side chains, a capability leveraged in patented methods for manufacturing pharmaceutically relevant peptides [2]. This orthogonal compatibility simplifies synthesis and reduces purification burden.

High-Yield Coupling of Arginine-Rich Sequences

When synthesizing peptides with multiple arginine or arginine-like residues, achieving high coupling yields is paramount. The benchmark data showing 84.4% yield for Boc-Arg(Tos)-OH with DCC/HOSu [1] informs optimal coupling conditions for Boc-hArg. By adopting similar activation strategies (e.g., DCC/HOSu or other efficient methods), users can maximize yield and minimize costly raw material waste.

Design of Protease-Resistant Bioactive Peptides

For peptides intended for use in enzyme-rich environments (e.g., gastrointestinal tract or serum), replacement of arginine with homoarginine is a validated strategy to impart resistance to trypsin-like proteases [2]. Boc-hArg serves as the direct building block for this modification, enabling the creation of more robust peptide analogs for research tools or therapeutic leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-hArg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.